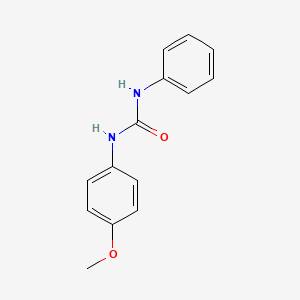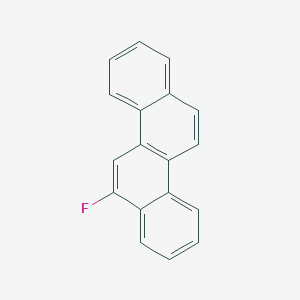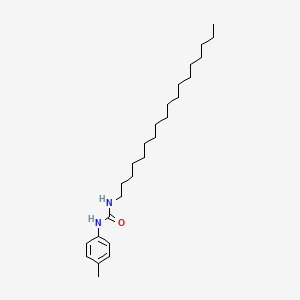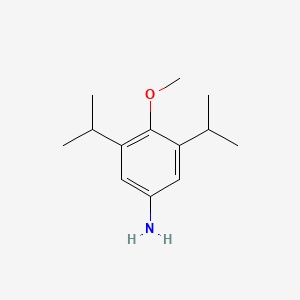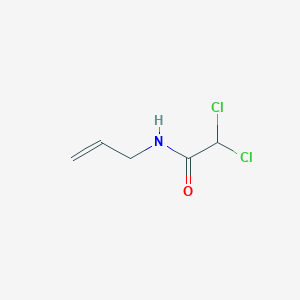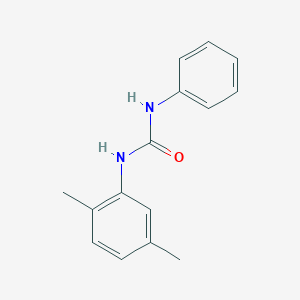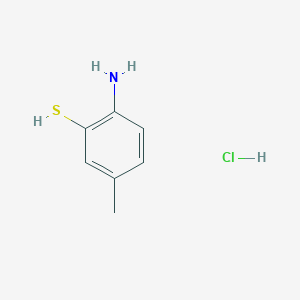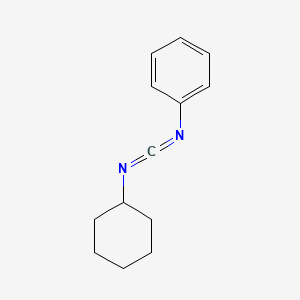
N-cyclohexyl-N'-phenylcarbodiimide
説明
“N-cyclohexyl-N’-phenylcarbodiimide” is a type of carbodiimide . Carbodiimides are a group of organic compounds that have the functional group RN=C=NR. They are used in a variety of applications in organic chemistry . In particular, N-cyclohexyl-N’-phenylcarbodiimide has been found to react with benzoyl isocyanates to form (4+2) cycloadducts .
Synthesis Analysis
Carbodiimides, including N-cyclohexyl-N’-phenylcarbodiimide, can be synthesized from thioureas and ureas. The reaction involves dehydrosulfurization of thioureas, often using mercuric oxide as a reagent. The dehydration of N,N’-dialkylureas also gives carbodiimides .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-N’-phenylcarbodiimide is similar to other carbodiimides, with a central N=C=N core. The C=N distances are short, characteristic of double bonds. Carbodiimides are chiral, possessing C2-symmetry and therefore axial chirality .Chemical Reactions Analysis
N-cyclohexyl-N’-phenylcarbodiimide has been found to react with benzoyl isocyanates to give (4+2) cycloadducts of isocyanates to the cyclohexyl-N=C bond in the carbodiimide. Upon treatment with neutral alumina, these (4+2) cycloadducts can be easily isomerized into 1,3,5-triazines .科学的研究の応用
Peptide Synthesis Enhancement
N-cyclohexyl-N'-phenylcarbodiimide exhibits significant potential in the field of peptide synthesis. A study by Izdebski, Pachulska, and Orłowska (2009) highlights its efficacy in facilitating peptide bond formation in solid-phase synthesis, comparing favorably to commonly used reagents like DCC (N,N'-Dicyclohexylcarbodiimide) (Izdebski, Pachulska, & Orłowska, 2009).
Cycloaddition Reactions
Tsuge and Sakai (1972) explored cycloaddition reactions involving this compound, revealing its capacity to form (4+2) cycloadducts with benzoyl isocyanates. This property is significant for organic synthesis and the construction of complex molecular structures (Tsuge & Sakai, 1972).
Fluorescent Analogues in Biochemistry
In biochemical research, fluorescent analogues of carbodiimides, like this compound, have been synthesized and used as probes. Pringle and Taber (1985) developed novel fluorescent analogues to study mitochondrial proton channels, demonstrating the versatility of carbodiimides in biological and biochemical applications (Pringle & Taber, 1985).
Probing Proton Translocation
Solioz (1984) discussed the use of dicyclohexylcarbodiimide, a related compound, as a probe for enzymes involved in proton translocation. This illustrates the broader applicability of carbodiimides in studying membrane-bound enzymes and their mechanisms (Solioz, 1984).
Polymer Chemistry
Carbodiimides like this compound have applications in polymer chemistry. Kamogawa et al. (1979) demonstrated the synthesis of polymerizable carbodiimides bearing a terminal vinyl group, highlighting the role of carbodiimides in creating polymers with specific functional units. This research opens up possibilities for developing new materials with tailored properties (Kamogawa et al., 1979).
Enzyme Inactivation Study
Chadwick and Thomas (1983) explored the use of this compound in studying the (Ca2+ + Mg2+)-ATPase enzyme. Their work involved the chemical modification of the enzyme, contributing to the understanding of its structure and function (Chadwick & Thomas, 1983).
特性
InChI |
InChI=1S/C13H16N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPRZECOHCTTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296528 | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3878-67-9 | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Cyclohexylcarbonimidoyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



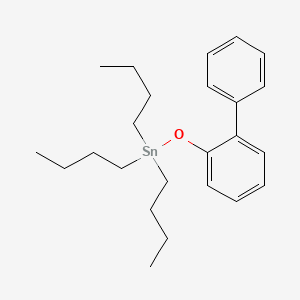
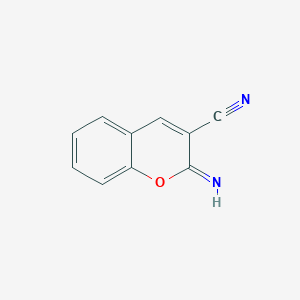
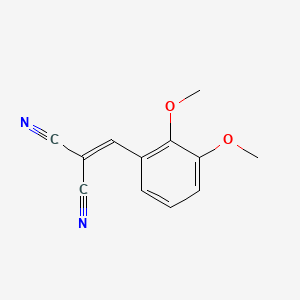
![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate](/img/structure/B3336776.png)
